molecular formula C4H4Br2O4 B12713123 2,3-Dibromosuccinic acid, (2S,3S)- CAS No. 916065-46-8

2,3-Dibromosuccinic acid, (2S,3S)-

Cat. No.: B12713123
CAS No.: 916065-46-8
M. Wt: 275.88 g/mol
InChI Key: FJWGRXKOBIVTFA-JCYAYHJZSA-N
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Description

2,3-Dibromosuccinic acid, (2S,3S)-: is an organic compound with the molecular formula C4H4Br2O4 . It is a derivative of succinic acid where two hydrogen atoms are replaced by bromine atoms at the 2 and 3 positions. This compound is known for its stereoisomerism, specifically the (2S,3S) configuration, which refers to the spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromosuccinic acid can be synthesized through the bromination of fumaric acid. The process involves adding bromine to fumaric acid in the presence of a solvent like acetic acid. The reaction typically proceeds at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of 2,3-Dibromosuccinic acid involves the following steps:

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromosuccinic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form succinic acid.

    Elimination Reactions: Heating the compound can lead to the elimination of hydrogen bromide, forming fumaric acid.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium iodide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Elimination: Heating the compound in the presence of a base like sodium hydroxide.

Major Products:

    Substitution: Products like 2,3-dihydroxysuccinic acid.

    Reduction: Succinic acid.

    Elimination: Fumaric acid.

Scientific Research Applications

2,3-Dibromosuccinic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromosuccinic acid involves its ability to undergo various chemical transformations. The bromine atoms in the compound are highly reactive, making it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic substitution, reduction, and elimination reactions, leading to the formation of various products. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

Comparison with Similar Compounds

  • 2,3-Dibromosuccinic acid, (2R,3R)-
  • 2,3-Dibromosuccinic acid, meso-
  • 2,3-Dibromosuccinic acid, (±)-

Comparison:

Properties

CAS No.

916065-46-8

Molecular Formula

C4H4Br2O4

Molecular Weight

275.88 g/mol

IUPAC Name

(2S,3S)-2,3-dibromobutanedioic acid

InChI

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m1/s1

InChI Key

FJWGRXKOBIVTFA-JCYAYHJZSA-N

Isomeric SMILES

[C@@H]([C@H](C(=O)O)Br)(C(=O)O)Br

Canonical SMILES

C(C(C(=O)O)Br)(C(=O)O)Br

Origin of Product

United States

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